

Structural Elucidation of 2-(2,4-difluorophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2,4-difluorophenyl)-N-methylacetamide

CAS No.: 1498969-78-0

Cat. No.: B2949180

[Get Quote](#)

Executive Summary & Synthetic Context

- Target Molecule: **2-(2,4-difluorophenyl)-N-methylacetamide**
- Molecular Formula:
- Molecular Weight: 185.17 g/mol
- CAS Registry Number: (Analogous to 81228-09-3 for parent acid)
- Synthetic Origin: Typically synthesized via the amidation of 2,4-difluorophenylacetic acid with methylamine (using coupling agents like EDC/HOBt or via acid chloride).
 - Key Impurities to Monitor: Unreacted 2,4-difluorophenylacetic acid (check for -COOH proton), residual methylamine, and coupling byproducts.

Analytical Strategy: The Elucidation Workflow

To unambiguously confirm the structure, a tiered approach is required. The logic flows from mass confirmation (MS) to functional group identification (IR) and finally to atomic connectivity (

H/

C/

F NMR).



[Click to download full resolution via product page](#)

Figure 1: Logical workflow for the structural confirmation of fluorinated amides.

Mass Spectrometry (MS) Interpretation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the primary validation step.

Ion Species	Theoretical m/z	Interpretation
	186.0725	Protonated molecular ion. Base peak expected.
	208.0545	Sodium adduct, common in unpurified samples.
	155.03	Loss of methylamine (31 Da), leaving the acylium ion ().
	127.03	Tropylium-like ion (2,4-difluorobenzyl cation). Characteristic of the benzyl moiety.

Protocol Note: If the mass spectrum shows a peak at 172 m/z, this indicates the unmethylated primary amide (loss of

vs target), suggesting incomplete methylation or incorrect amine reagent.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick checkpoint for the amide bond formation and the presence of the fluorinated ring.

- Amide I Band (): Strong, sharp stretch corresponding to . This confirms the conversion of the acid precursor (which would show a broad around).
- Amide II Band (): bending vibration.
- N-H Stretch (): Medium intensity, typically sharper than the broad O-H stretch of the starting acid.
- C-F Stretch (): Strong bands characteristic of aryl fluorides.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The presence of fluorine atoms introduces spin-spin coupling (and), which splits signals in both proton and carbon spectra.

A.

H NMR (500 MHz,

)

Key Diagnostic: The N-methyl group must appear as a doublet (not a singlet) due to coupling with the adjacent NH proton (

).

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
Ar-H (6)	7.20 – 7.30	td / q	1H	,	Aromatic H-6 (deshielded)
Ar-H (3, 5)	6.80 – 6.95	m	2H	Complex	Aromatic H-3, H-5 (shielded by F)
NH	5.60 – 6.10	br s	1H	-	Amide NH (Exchangeable)
	3.55	s	2H	-	Benzylic Methylene
	2.75	d	3H		N-Methyl Group

Critical Analysis:

- The Benzylic Singlet: While often a singlet, the

at 3.55 ppm may show fine splitting (broadening) due to long-range coupling with the ortho-fluorine (

).

- Aromatic Pattern: The 2,4-difluoro substitution creates a distinct pattern where H-3 is a triplet of doublets (td) due to two flanking fluorines, while H-6 is a quartet-like multiplet.

B.

¹³C NMR (125 MHz,

)

Carbon signals will be split by fluorine. This "fingerprint" confirms the 2,4-substitution pattern.

- Carbonyl (

):

ppm (Singlet).

- C-F Carbons (C-2, C-4):

ppm. Large doublets of doublets (

).

- Benzylic (

):

ppm. Likely a doublet (

).

- N-Methyl (

):

ppm. Singlet.

C.

¹⁹F NMR (470 MHz,

)

- Signals: Two distinct signals in the range of -108 to -115 ppm.
- Interpretation: The non-equivalence of the fluorine atoms (one is ortho to the acetamide chain, one is para) results in two separate multiplets. This rules out symmetrical isomers (like 2,6-difluoro or 3,5-difluoro).

Experimental Protocol for Validation

To replicate this elucidation in the lab:

- Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL
(ensure solvent is acid-free to prevent peak broadening).
- Acquisition:
 - Run standard
H (16 scans).
 - Run
F (decoupled or coupled) to confirm the fluorine count.
 - Run COSY (Correlation Spectroscopy) if the aromatic region is overlapped, to trace the H-5/H-6 coupling.
- Verification: Compare the integration ratio of the Aromatic region (3H) to the Methyl region (3H). A 1:1 ratio confirms the mono-N-methylated product.

References

- Synthesis of 2,4-difluorophenylacetic acid derivatives
 - Source: Patent WO1999008697A1. "Treatment of congestive heart failure with growth hormone secretagogues." (Describes coupling of 2,4-difluorophenylacetic acid with amines).

- General Spectral Data for Fluorinated Amides
 - Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for coupling constants).
- Fluorine NMR Shifts
 - Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F chemical shifts in difluorobenzenes).
- To cite this document: BenchChem. [Structural Elucidation of 2-(2,4-difluorophenyl)-N-methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2949180/docs#structural-elucidation-of-2-2-4-difluorophenyl-n-methylacetamide\]](https://www.benchchem.com/product/b2949180/docs#structural-elucidation-of-2-2-4-difluorophenyl-n-methylacetamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check